

Structure-Activity Relationship of Furan-2-Carbohydrazide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Furan-2-carbohydrazide*

Cat. No.: *B108491*

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Furan-2-carbohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced potency and selectivity against various therapeutic targets. This guide provides a comparative analysis of recently synthesized **furan-2-carbohydrazide** derivatives, focusing on their anticancer and antibiofilm activities, supported by experimental data and detailed protocols.

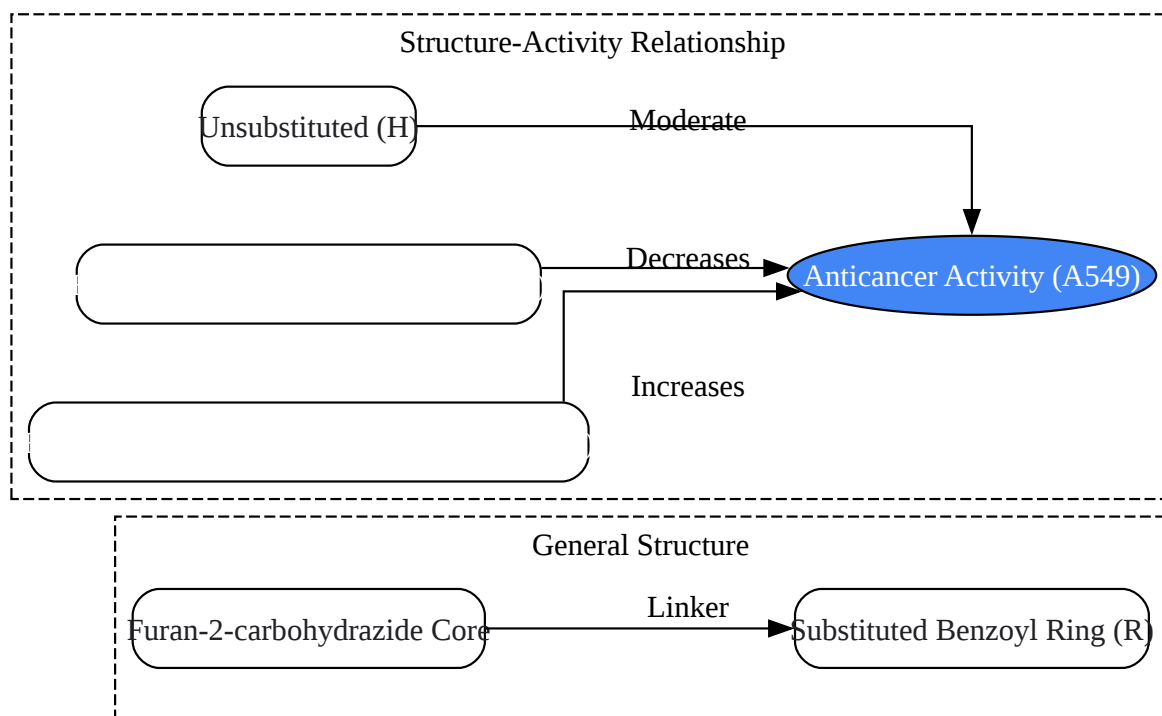
Anticancer Activity of Furan-2-Carbohydrazide Derivatives

A recent study explored a series of novel carbohydrazide derivatives bearing a furan moiety for their anticancer potential against A549 human lung cancer cells and their cytotoxicity against normal BJ fibroblast cells.[3][4] The results, summarized in the table below, highlight the influence of different substituents on the benzoyl moiety attached to the hydrazide nitrogen.

Table 1: Anticancer Activity (IC₅₀ μM) of **Furan-2-Carbohydrazide** Derivatives[3][4]

Compound ID	R (Substituent on Benzoyl Ring)	A549 (Lung Cancer) IC ₅₀ (μM)	BJ (Normal Fibroblast) IC ₅₀ (μM)
3a	H	121.36	> 400
3b	4-CH ₃	100.21	> 400
3c	4-F	65.28	355.21
3d	4-Cl	55.42	> 400
3e	4-Br	43.38	> 400
3f	4-NO ₂	78.53	> 400
3g	2,4-diCl	342.63	> 400

The SAR study reveals that electron-withdrawing groups at the para-position of the benzoyl ring generally enhance anticancer activity. The potency follows the order: 4-Br > 4-Cl > 4-F > 4-NO₂ > 4-CH₃ > H. Notably, the derivative with a bromine substituent (3e) exhibited the most significant anticancer effect on A549 cells with an IC₅₀ value of 43.38 μM, while showing no cytotoxic effects on normal BJ cells.^{[3][4]} The disubstituted derivative with two chlorine atoms (3g) showed significantly reduced activity.



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Caption: SAR summary for anticancer activity.

Experimental Protocol: MTT Assay for Anticancer Activity

The anticancer activities of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

- **Cell Culture:** A549 human lung cancer cells and BJ normal fibroblast cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells were seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

- **Compound Treatment:** The cells were then treated with various concentrations of the **furan-2-carbohydrazide** derivatives and incubated for another 24 hours.
- **MTT Addition:** After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
- **Formazan Solubilization:** The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution was measured at a specific wavelength using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that inhibits 50% of cell growth (IC₅₀) was calculated from the concentration-response curves.

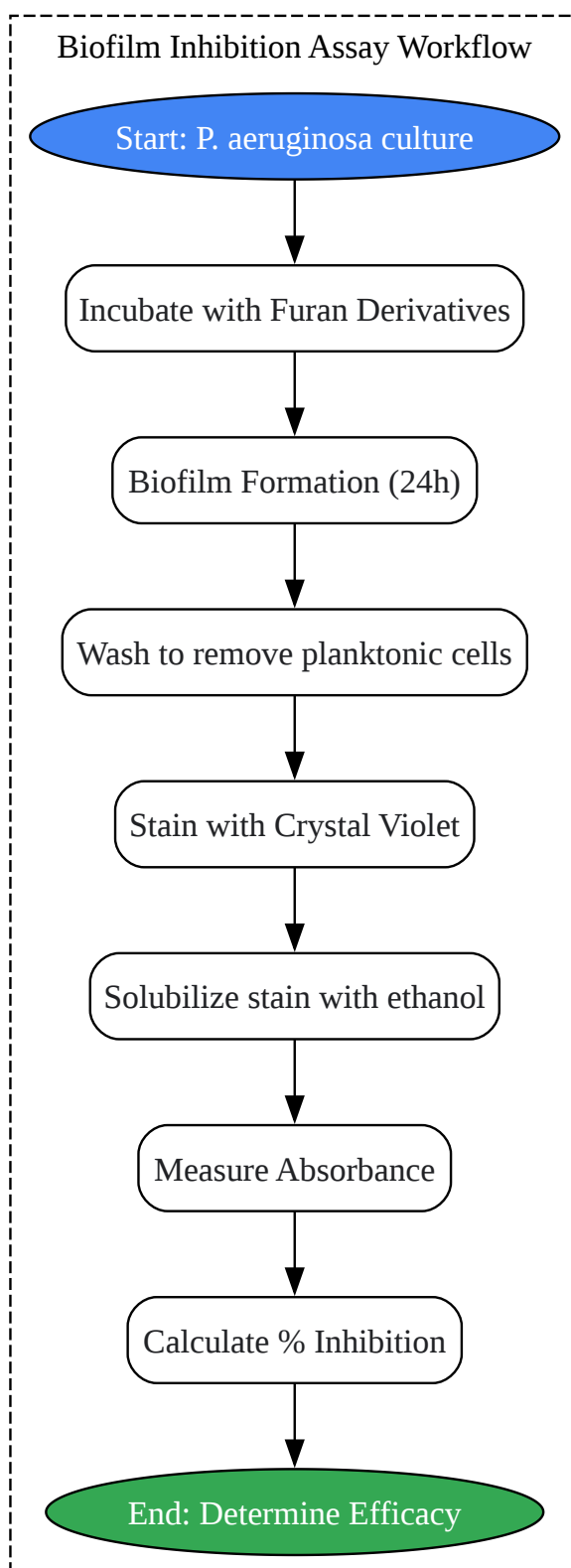
Antibiofilm Activity of Furan-2-Carboxamide Derivatives

In a different study, a series of furan-2-carboxamides, which are closely related to carbohydrazides, were evaluated for their antibiofilm activity against *Pseudomonas aeruginosa*. [5] The results demonstrated that the nature of the substituent attached to the furan-2-carboxamide core significantly influences the antibiofilm efficacy.

Table 2: Antibiofilm Activity of Furan-2-Carboxamide Derivatives against *P. aeruginosa*[5]

Compound Series	General Structure	Key Substituents	% Biofilm Inhibition
Carbohydrazides (4)	N'-Benzoylfuran-2-carbohydrazide	4b: N'-(4-Methoxybenzoyl)furan-2-carbohydrazide	58%
4a: N'-Benzoylfuran-2-carbohydrazide	~50% at 50 μ M		
4f: N'-(4-Chlorobenzoyl)furan-2-carbohydrazide	>10%		
4h: N'-(4-(Trifluoromethyl)benzoyl)furan-2-carbohydrazide	>10%		
p-Phenylenediamines (5)	N-(4-Benzamidophenyl)furan-2-carboxamide	5a-e	Lowest inhibition
5f: Fluorine substituted	38%		
Aminobenzoic acid-derived (6)	N-(Carboxy-substituted phenyl)furan-2-carboxamide	6a, 6b	>30%
Triazoles (7)	Furan-2-yl(1,2,3-triazol-1-yl)methanone derivatives	7a, 7e	>30%

The carbohydrazide derivative 4b, with a 4-methoxybenzoyl group, was the most active compound, reducing *P. aeruginosa* biofilm by 58%.^[5] The study suggests that the carbohydrazide and triazole moieties are particularly effective in conferring antibiofilm activity. In contrast, the p-phenylenediamine series generally showed lower inhibition, with the exception of a fluorine-substituted derivative.



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